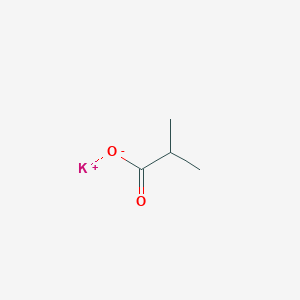
Isobutyrate de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium isobutyrate, also known as potassium 2-methylpropanoate, is a potassium salt of isobutyric acid. It has the molecular formula C₄H₇KO₂ and a molecular weight of 126.1955. This compound is commonly used in various chemical and industrial applications due to its unique properties .
Applications De Recherche Scientifique
Potassium isobutyrate is used in several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of flavors, fragrances, and as a plasticizer for cellulose acetate
Mécanisme D'action
Target of Action
Potassium isobutyrate, also known as potassium 2-methylpropanoate , is a compound that primarily targets potassium channels in cells . These channels play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions, including nerve impulse transmission and muscle contraction .
Mode of Action
It is known that potassium ions play a key role in the function ofpotassium channels . These channels allow potassium ions to move across the cell membrane, contributing to the maintenance of the cell’s resting potential and the repolarization phase of action potentials .
Biochemical Pathways
Potassium isobutyrate may influence several biochemical pathways due to the fundamental role of potassium in cellular physiology. For instance, potassium is involved in the ATPase activity and selective conductance across ion channels and pumps . Moreover, potassium plays a role in the homeostasis of the body, influencing the balance of fluids and electrolytes, nerve signal transmission, and muscle contractions .
Pharmacokinetics
Potassium ions are known to be well absorbed and distributed throughout the body, with the kidneys playing a major role in their excretion .
Result of Action
The result of potassium isobutyrate’s action would be the modulation of potassium channel activity, which could influence a variety of cellular processes. This could potentially lead to changes in nerve impulse transmission, muscle contraction, and other processes dependent on potassium ion flux .
Action Environment
The action of potassium isobutyrate can be influenced by various environmental factors. For instance, the presence of other ions, the pH of the environment, and the presence of certain drugs can affect the activity of potassium channels . Furthermore, the concentration of potassium isobutyrate itself would also influence its efficacy and stability.
Méthodes De Préparation
Potassium isobutyrate can be synthesized through several methods. One common laboratory method involves the neutralization of isobutyric acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting potassium isobutyrate is then crystallized out of the solution. Industrially, potassium isobutyrate can be produced by the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene .
Analyse Des Réactions Chimiques
Potassium isobutyrate undergoes various chemical reactions, including:
Comparaison Avec Des Composés Similaires
Potassium isobutyrate can be compared with other similar compounds such as:
Potassium acetate: Similar in structure but differs in the alkyl group attached to the carboxylate.
Potassium propionate: Another carboxylate salt with a different alkyl group.
Potassium butyrate: Similar but with a straight-chain alkyl group instead of a branched one.
Potassium isobutyrate is unique due to its branched alkyl group, which imparts different chemical and physical properties compared to its straight-chain counterparts .
Propriétés
Numéro CAS |
19455-20-0 |
|---|---|
Formule moléculaire |
C4H8KO2 |
Poids moléculaire |
127.20 g/mol |
Nom IUPAC |
potassium;2-methylpropanoate |
InChI |
InChI=1S/C4H8O2.K/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6); |
Clé InChI |
XOOFMQGNGKOHOG-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)[O-].[K+] |
SMILES isomérique |
CC(C)C(=O)[O-].[K+] |
SMILES canonique |
CC(C)C(=O)O.[K] |
Key on ui other cas no. |
19455-20-0 |
Numéros CAS associés |
79-31-2 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















